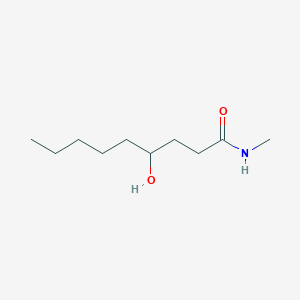

Nonanamide, 4-hydroxy-N-methyl-

Description

Historical Context and Discovery of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

The study of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is intrinsically linked to the research on capsaicin (B1668287) and its analogs. Capsaicin was first crystallized in 1876, and its structure was elucidated in 1919. nih.govinchikey.info This foundational work paved the way for the synthesis and investigation of numerous capsaicinoid analogs, including N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. The development of synthetic capsaicinoids was driven by the need for compounds with similar biological activities to capsaicin but with potentially different properties. nih.govacs.org These synthetic analogs, including N-acylvanillamides (N-AVAMs), were developed to explore the structure-activity relationships of capsaicinoids and to create compounds with improved characteristics for various research applications. acs.org

Academic Nomenclature and Classification within Amide Chemistry and Capsaicinoid Analogs

From a chemical standpoint, N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is classified as an amide. drugbank.com Specifically, it is the amide of pelargonic acid (nonanoic acid) and vanillylamine (B75263). drugbank.com The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. drugbank.comnih.gov

It is also categorized as a capsaicinoid analog. drugbank.comacs.org Capsaicinoids are a class of alkaloids found in plants of the Capsicum genus. nih.govwikipedia.org The structure of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide closely resembles that of capsaicin, differing primarily in the saturation of the acyl chain. nih.gov This structural similarity places it within the family of compounds that interact with the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.govresearchgate.net

Table 1: Chemical Identifiers for N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

| Identifier | Value |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide drugbank.comnih.gov |

| CAS Number | 2444-46-4 chemnet.comsigmaaldrich.com |

| Molecular Formula | C17H27NO3 drugbank.comchemnet.com |

| Synonyms | Nonivamide (B1679840), Synthetic Capsaicin, Pelargonic Acid Vanillylamide chemnet.comsigmaaldrich.comchemspider.com |

Structural Elucidation and Key Features of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

The molecular structure of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is characterized by three key regions, a feature it shares with capsaicin:

A-region: A vanillyl group, which is a 4-hydroxy-3-methoxyphenyl group. This aromatic ring is crucial for its biological activity.

B-region: An amide linkage (-CONH-).

C-region: A nonanoyl group, which is a nine-carbon acyl chain.

The structure of this compound has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com The key difference between N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and capsaicin is that the former has a saturated acyl chain, whereas capsaicin's acyl chain contains a double bond. nih.gov

Table 2: Key Structural and Physical Properties

| Property | Value |

| Molecular Weight | 293.40 g/mol drugbank.comchemnet.com |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 58.6 Ų |

Research Significance and Broader Context in Chemical and Biomedical Sciences

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is a significant compound in research due to its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.govnih.gov The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat and capsaicin. nih.govnih.gov As a potent agonist of the TRPV1 receptor, N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is a valuable tool for studying the function of this receptor in sensory neurons and its role in various physiological processes. drugbank.com

The study of capsaicin analogs like N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide has been instrumental in understanding the structure-activity relationships of TRPV1 ligands. nih.gov For instance, research has shown that modifications to the aromatic A-region, such as halogenation, can shift the compound's activity from agonistic to antagonistic. nih.govnih.gov This line of research is crucial for the development of novel therapeutic agents that target the TRPV1 receptor for conditions such as pain and inflammation. nih.govmdpi.com The investigation into these analogs continues to provide insights into the molecular mechanisms of the TRPV1 receptor and its potential as a drug target for various diseases. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-methylnonanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-6-9(12)7-8-10(13)11-2/h9,12H,3-8H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLNDEFVVNYQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC(=O)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451679 | |

| Record name | Nonanamide, 4-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57753-57-8 | |

| Record name | Nonanamide, 4-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Hydroxy 3 Methoxyphenyl Methyl Nonanamide

Established Synthetic Routes for N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide can be achieved through several established methods, including classical chemical reactions and more modern enzymatic and catalytic approaches.

Condensation Reactions of Vanillylamine (B75263) and Carboxylic Acid Derivatives

A primary and widely utilized method for synthesizing N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide involves the condensation reaction between vanillylamine and a derivative of nonanoic acid, most commonly nonanoyl chloride. chemicalbook.comresearchgate.net This reaction, a type of acylation, forms the characteristic amide bond of the target molecule.

The process typically involves dissolving vanillylamine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. chemicalbook.comarcjournals.org The nonanoyl chloride is then added, leading to the formation of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. chemicalbook.com A biphasic system, such as water and chloroform, has been shown to be highly efficient for this condensation, yielding high purity products with yields up to 93–96%. researchgate.net This method is advantageous due to its simplicity and the ready availability of the starting materials. nih.gov

Another approach involves the use of boric acid as a catalyst for the amidation reaction between vanillylamine free base and nonanoic acid. This method avoids the use of more hazardous reagents like thionyl chloride that are needed to produce acyl chlorides. google.com

Table 1: Comparison of Synthetic Methods for N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

| Synthetic Method | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Condensation with Acyl Chloride | Vanillylamine, Nonanoyl Chloride, Base | Up to 96% researchgate.net | High yield, simple procedure researchgate.net | Use of potentially hazardous acyl chlorides google.com |

| Boric Acid Catalyzed Amidation | Vanillylamine, Nonanoic Acid, Boric Acid | Not specified | Avoids hazardous reagents google.com | May require specific catalytic conditions |

| Enzymatic Synthesis (Lipase) | Vanillylamine, Fatty Acid Derivatives, Lipase (B570770) | 40-59% chemicalbook.comnih.gov | Non-toxic reagents, substrate specificity chemicalbook.comnih.gov | Lower yields, may require optimization chemicalbook.comnih.gov |

| Advanced Catalytic Systems | Vanillin (B372448), Ammonia, Hydrogen, Catalyst | Not specified | Greener approach, potential for continuous flow acs.org | May require specialized equipment and catalysts acs.org |

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a greener and more specific alternative to traditional chemical methods. chemicalbook.comnih.gov Lipases, a class of enzymes, have been successfully employed to catalyze the amidation reaction between vanillylamine and fatty acid derivatives to produce N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and its analogs. chemicalbook.comnih.gov

In these enzymatic syntheses, vanillylamine is condensed with a fatty acid derivative in an organic solvent medium. chemicalbook.com Studies have reported yields of 40-59% for capsaicin (B1668287) and 2-44% for its various analogues using this method. chemicalbook.comnih.gov The choice of lipase and reaction conditions, such as the solvent and temperature, can significantly influence the reaction's efficiency and yield. nih.gov This approach is particularly valuable for its use of non-toxic reagents and the high specificity of the enzyme, which can lead to purer products. chemicalbook.comnih.gov

Advanced Catalytic Systems in N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide Synthesis

Recent advancements have focused on developing more sustainable and efficient catalytic systems for the synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. acs.org These methods often start from vanillin, a readily available precursor. arcjournals.orgacs.org

One such approach involves the reductive amination of vanillin to produce vanillylamine, followed by N-acylation. acs.org This multi-step process can be optimized for continuous flow synthesis, offering advantages in terms of scalability and process control. acs.org Catalysts such as cobalt nanoparticles and nickel-based catalysts have been investigated for the reductive amination step. acs.org For the subsequent acylation, while traditional methods use acyl chlorides, newer approaches are exploring alternative activation methods to avoid harsh reagents. acs.org The use of a SiO2-H3BO3 catalyst in the acylation of vanillylamine free base with carboxylic acid in a solvent has also been reported. google.com

Reaction Mechanisms and Intermediate Formation during N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide Synthesis

The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide hinges on the formation of an amide bond. In the condensation reaction involving vanillylamine and nonanoyl chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the vanillylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nonanoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminates a chloride ion. chemicalbook.comresearchgate.net The presence of a base is crucial to neutralize the hydrochloric acid formed, driving the reaction to completion. chemicalbook.com

In the biosynthesis of the related compound capsaicin, the final step is the condensation of vanillylamine with 8-methyl-6-nonenoic acid, a reaction catalyzed by the enzyme capsaicin synthase. wikipedia.orgwikipedia.org This enzymatic reaction also proceeds through the formation of an amide bond, highlighting the fundamental nature of this chemical transformation in both synthetic and biological pathways.

Chemical Reactivity of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

The chemical reactivity of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is largely dictated by its functional groups: the phenolic hydroxyl group, the methoxy (B1213986) group on the aromatic ring, and the amide linkage.

Hydrolysis Reactions

The amide bond in N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide can undergo hydrolysis, breaking the molecule into its constituent parts: vanillylamine and nonanoic acid. This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The stability of the amide bond makes hydrolysis a relatively slow process under neutral conditions. However, the rate of hydrolysis can be significantly increased under strongly acidic or basic conditions and at elevated temperatures. The solubility of the compound, which has both hydrophilic and lipophilic parts, can also influence its reactivity in aqueous environments. solubilityofthings.comstackexchange.com

Nucleophilic Substitution Reactions of the Amide Group

The amide bond in N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, while generally stable, can undergo nucleophilic substitution reactions under specific conditions. These reactions typically involve the cleavage of the carbon-nitrogen bond and are fundamental for the degradation or modification of the molecule. The primary nucleophilic substitution reactions applicable to the amide group are hydrolysis and reduction.

Hydrolysis:

Amide hydrolysis, which results in the formation of a carboxylic acid and an amine, can be catalyzed by either acid or base, typically requiring harsh conditions such as elevated temperatures. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfers, leads to the cleavage of the amide bond, yielding vanillylamine (4-hydroxy-3-methoxybenzylamine) and nonanoic acid. youtube.comrsc.org The final step involves the protonation of the liberated amine, which drives the equilibrium towards the products. nih.gov

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) and heat, a hydroxide ion directly attacks the carbonyl carbon. youtube.com This is followed by the elimination of the vanillylaminyl anion, which is a poor leaving group, making this process generally more difficult than acid-catalyzed hydrolysis. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt and the protonation of the leaving amine. youtube.comyoutube.com

Reduction:

The amide group of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide can be reduced to an amine using powerful reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Unlike the reduction of esters, the reduction of amides with strong hydride reagents like LiAlH₄ does not cleave the carbon-nitrogen bond. Instead, the carbonyl group is completely reduced to a methylene (B1212753) group (CH₂), yielding the corresponding secondary amine, N-(4-hydroxy-3-methoxybenzyl)nonylamine. youtube.com This reaction is a standard method for the synthesis of amines from amides.

| Reaction | Reagents and Conditions | Products | Notes |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄), water, heat | Vanillylamine, Nonanoic acid | Reaction is driven by the protonation of the amine product. |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH), water, heat | Vanillylamine, Sodium nonanoate | Generally requires more forcing conditions than acid hydrolysis. |

| Reduction | 1. LiAlH₄, dry ether/THF2. H₂O workup | N-(4-hydroxy-3-methoxybenzyl)nonylamine | The carbonyl group is reduced to a methylene group. |

Table 1: Summary of Nucleophilic Substitution Reactions of the Amide Group

Stereoselective Synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and its Chiral Analogs

While N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide itself is achiral, the introduction of chiral centers into its structure, particularly in the acyl side chain, can lead to chiral analogs with potentially different biological activities. The stereoselective synthesis of these analogs is a key area of research.

The primary strategies for achieving stereoselectivity involve either the use of chiral starting materials, the application of chiral auxiliaries, or enzymatic resolutions.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically enriched compounds. wikipedia.orgnih.gov This method relies on the ability of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. youtube.com

For the synthesis of chiral vanillylamides, a racemic carboxylic acid with a chiral center can be used as the acyl donor in an amidation reaction with vanillylamine. A lipase can then be employed to selectively catalyze the formation of the amide bond for one of the enantiomers of the acid, leaving the other enantiomer unreacted. The resulting mixture of the chiral amide and the unreacted chiral acid can then be separated. Lipases like Candida antarctica lipase B (CALB) have been shown to be effective in such resolutions. nih.gov

| Enzyme | Reaction Type | Substrates | Selectivity |

| Lipase (e.g., CALB) | Kinetic Resolution (Amidation) | Racemic chiral carboxylic acid + Vanillylamine | High enantioselectivity for one enantiomer of the acid. |

| Lipase (e.g., PSL) | Kinetic Resolution (Acylation) | Racemic alcohol + Acyl donor | High enantioselectivity for one enantiomer of the alcohol. |

Table 2: Examples of Enzymatic Methods for Stereoselective Synthesis (PSL: Pseudomonas cepacia Lipase)

Diastereoselective Synthesis using Chiral Auxiliaries:

Another common strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral analogs of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, a chiral auxiliary could be attached to the nonanoic acid precursor. For instance, a chiral alcohol could be used to form a chiral ester. The subsequent alkylation or other modification of this chiral ester would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary and amidation with vanillylamine would yield the enantiomerically enriched chiral vanillylamide. The synthesis of polysubstituted piperidines often utilizes chiral non-racemic bicyclic lactams derived from β-amino alcohols as key intermediates to control stereochemistry. nih.gov

| Chiral Auxiliary Type | General Approach | Key Stereodetermining Step | Outcome |

| Chiral Alcohols (e.g., (R)-(-)-2-phenylglycinol) | Formation of a chiral ester or enaminoester. | Diastereoselective alkylation or other C-C bond formation. | High diastereomeric excess in the product. |

| Chiral Oxazolidinones (Evans' auxiliaries) | Formation of a chiral N-acyl oxazolidinone. | Diastereoselective aldol (B89426) condensation or alkylation. | Predictable and high stereocontrol. |

Table 3: Diastereoselective Synthesis Strategies using Chiral Auxiliaries

These methodologies provide routes to access specific stereoisomers of chiral analogs of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, which is crucial for investigating the structure-activity relationships of this class of compounds.

Structure Activity Relationship Sar Studies of N 4 Hydroxy 3 Methoxyphenyl Methyl Nonanamide

Fundamental Principles Governing N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide Activity

The activity of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is fundamentally dictated by its three-part molecular structure: a vanillyl group (aromatic ring), an amide linkage, and a saturated alkyl chain. olemiss.edu This tripartite structure allows for specific interactions with the TRPV1 receptor.

The molecule possesses both hydrophilic and lipophilic characteristics. solubilityofthings.com The phenolic hydroxyl group and the amide linkage provide hydrophilic, polar features capable of forming crucial hydrogen bonds with the receptor. solubilityofthings.comnih.gov Conversely, the long, nine-carbon alkyl chain provides a non-polar, lipophilic tail that is essential for hydrophobic interactions within the receptor's binding pocket. solubilityofthings.com

Agonism of the TRPV1 receptor by N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and related compounds induces a conformational change in the ion channel, leading to an influx of calcium ions into sensory neurons. drugbank.com This influx is the primary event that triggers downstream signaling and the physiological response associated with these compounds. The potency of this interaction is highly dependent on the precise chemical features of each of the three structural regions.

Influence of Aromatic Ring Substitutions on Molecular Interactions

The substituted aromatic ring is a critical pharmacophore for activity. Modifications to the substituents on this ring can drastically alter the compound's ability to bind to and activate the TRPV1 receptor.

The 4-hydroxyl and 3-methoxy groups on the phenyl ring are considered essential for high-potency interactions with the TRPV1 receptor. olemiss.edumdpi.com

The 4-Hydroxyl Group: This phenolic hydroxyl group acts as a crucial hydrogen bond donor. Its presence is a primary determinant of agonist activity. Esterification or replacement of this group typically leads to a significant reduction or complete loss of potency, highlighting its importance in anchoring the ligand within the receptor's binding site.

The 3-Methoxy Group: The methoxy (B1213986) group at the 3-position also plays a vital role. It is thought to function as a hydrogen bond acceptor and helps to correctly orient the 4-hydroxyl group within the binding pocket. The presence of the 3-methoxy group generally enhances the potency compared to compounds lacking it. Studies on related compounds have shown that the 3-hydroxy-4-methoxy substitution pattern is a recurring motif in potent biological agents targeting various receptors. mdpi.com

Altering the established 4-hydroxy-3-methoxy arrangement on the aromatic ring significantly impacts molecular interactions and biological activity. The precise positioning and nature of these groups are key to effective receptor engagement.

| Modification | Effect on Activity |

| Esterification of 4-OH group | Greatly reduces or abolishes agonist activity. |

| Replacement of 4-OH with OCH₃ | Leads to a significant loss of potency. |

| Removal of 3-OCH₃ group | Generally results in decreased potency. |

| Shifting 3-OCH₃ to another position | Reduces activity, indicating the importance of ortho positioning relative to the hydroxyl group. |

Structural Modifications of the Alkyl Chain and Amide Linkage

The alkyl chain and the amide linkage are pivotal for modulating the potency and pharmacokinetic properties of capsaicinoids. olemiss.educymitquimica.com

The amide linkage is chemically stable and provides a hydrogen bond donor (N-H) and acceptor (C=O), contributing to the binding affinity. Replacing the amide with a more labile ester group, for instance, typically reduces activity and stability.

The alkyl chain primarily engages in hydrophobic interactions with the receptor. For N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, this is a simple, saturated nine-carbon chain (nonanoyl). SAR studies on capsaicin (B1668287) analogs have demonstrated that the length and saturation of this chain are critical. olemiss.edu

Chain Length: Optimal activity is generally observed with alkyl chains between 8 and 10 carbons. Shorter or significantly longer chains tend to exhibit reduced potency. For example, analogs with very long fatty acid chains, such as the C19 chain in (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]nonadec-10-enamide, have been synthesized for different applications. uni.lu

Unsaturation: N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide has a saturated chain, which distinguishes it from the natural capsaicin that contains a C-C double bond. drugbank.com The presence and configuration of this double bond influence potency.

Branching: The structure of the alkyl tail, including branching, fine-tunes the interaction. Natural capsaicin has an iso-methyl group near the end of its acyl chain.

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry plays a significant role in the SAR of capsaicinoids, particularly those with unsaturated or chiral alkyl chains.

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide has a saturated, linear alkyl chain, meaning it does not have geometric isomers (E/Z) or a chiral center in its acyl moiety. This structural simplicity contrasts sharply with natural capsaicin.

Capsaicin possesses a double bond in its alkyl chain, which exists in the (E)- or trans-configuration. cymitquimica.com This specific geometry is crucial for high potency. The corresponding (Z)- or cis-isomer is significantly less active, indicating that the rigid, linear shape imparted by the trans-double bond allows for a more optimal fit within the TRPV1 binding pocket. Furthermore, the 8-methyl group in capsaicin's side chain creates a chiral center, although the naturally occurring compound is typically a single enantiomer.

Comparative SAR with Natural Capsaicinoids and Synthetic Analogs

The activity of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is best understood by comparing it to natural capsaicinoids like capsaicin and dihydrocapsaicin, as well as other synthetic analogs. researchgate.netolemiss.educymitquimica.com The primary difference between these molecules lies in the structure of the alkyl side chain. drugbank.com

Capsaicin: The most pungent natural capsaicinoid. Its acyl chain is (E)-8-methyl-6-nonenoyl. The combination of the double bond and the methyl branch contributes to its high potency. cymitquimica.comnih.gov

Dihydrocapsaicin: The second most abundant natural capsaicinoid. Its acyl chain is 8-methylnonanoyl, meaning it lacks the double bond of capsaicin but retains the methyl branch. epa.gov It is generally slightly less potent than capsaicin.

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide (Nonivamide): This synthetic analog has a straight, saturated nine-carbon chain (nonanoyl). drugbank.com It lacks both the double bond and the methyl branch. Its potency is reported to be about half that of capsaicin, but it retains significant agonist activity at the TRPV1 receptor. drugbank.com

Limited SAR studies on N-acyl vanillylamides (N-AVAMs) have shown that substituting the typical capsaicin side-chain with longer, unsaturated fatty acid groups can result in non-pungent analogs. olemiss.edu

Comparative Table of Capsaicinoids

| Compound Name | Alkyl Chain Structure | Key Structural Features | Relative Potency |

|---|---|---|---|

| Capsaicin | (E)-8-methyl-6-nonenoyl | trans-double bond, branched methyl group | Highest |

| Dihydrocapsaicin | 8-methylnonanoyl | Saturated, branched methyl group | High |

| N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide | nonanoyl | Saturated, straight chain | Moderate to High |

Molecular Mechanisms and Biological Interactions of N 4 Hydroxy 3 Methoxyphenyl Methyl Nonanamide

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Agonism

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and related vanilloids are potent agonists of the TRPV1 receptor. nih.gov This receptor is a non-selective cation channel predominantly expressed on sensory neurons and is a key integrator of noxious stimuli, including heat and chemical irritants. nih.gov The activation of TRPV1 by these compounds initiates a cascade of events that underpin their physiological effects, from the sensation of heat to the modulation of pain pathways.

Mechanisms of TRPV1 Activation and Calcium Ion Influx

The activation of the TRPV1 receptor by vanilloid compounds is a well-documented process that leads to a significant influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺). nih.govrupress.org TRPV1 channels are homotetrameric structures, with each subunit containing six transmembrane domains. nih.gov When a vanilloid ligand like N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide binds to the receptor, it induces a conformational change that opens the channel's pore. patsnap.com

This opening allows for the rapid influx of Ca²⁺ into the neuron. nih.govpatsnap.com The surge in intracellular Ca²⁺ has several immediate consequences:

Depolarization: The influx of positive ions depolarizes the cell membrane, generating an electrical signal or action potential that is transmitted to the central nervous system. nih.govrupress.org

Signal Transduction: Calcium acts as a critical second messenger, activating a variety of intracellular signaling pathways and enzymes, such as calcineurin and calcium/calmodulin-dependent protein kinase II (CaMKII). nih.govnih.govnih.gov

Neurotransmitter Release: The depolarization and calcium influx trigger the release of neurotransmitters and neuropeptides from the sensory neuron's terminals. nih.govmdpi.com

This entire process effectively "tricks" the nervous system into perceiving a thermal burn, which is why these compounds produce a sensation of heat. nativenewsonline.nettiktok.com Prolonged or repeated activation leads to a state of desensitization, where the channel becomes less responsive to further stimulation, a mechanism thought to be mediated by the sustained high levels of intracellular calcium. nih.govwikipedia.org

Ligand-Receptor Binding Dynamics

The interaction between vanilloid agonists and the TRPV1 receptor occurs within a specific binding pocket located on the intracellular side of the channel, formed by residues from the transmembrane domains. nih.govnativenewsonline.net The binding of capsaicin-like molecules, including N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, is often described using a "tail-up, head-down" model. nih.govnativenewsonline.net

This model delineates three key regions of the ligand:

A-Region (Head): The 4-hydroxy-3-methoxyphenyl group.

B-Region (Neck): The amide bond.

C-Region (Tail): The lipophilic nonanamide (B72023) chain.

Specific amino acid residues within the TRPV1 binding pocket are critical for stabilizing this interaction. While the precise interactions for N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide are not as extensively detailed as for capsaicin (B1668287), the shared vanillyl "head" group suggests a similar binding mode. For capsaicin, key interactions involve hydrogen bonds and van der Waals forces with residues such as Tyr512, Ser513, Thr551, and Glu571 in human TRPV1. nih.govnativenewsonline.net The binding of the ligand causes an allosteric change that couples the binding event to the opening of the channel's activation gate. nih.gov

Key Amino Acid Residues in TRPV1 Binding Pocket for Vanilloids

| Residue | Location/Domain | Role in Binding | Source |

|---|---|---|---|

| Tyr512 | Transmembrane Domain | Forms hydrogen bonds; part of hydrophobic cavity. | nih.gov |

| Ser513 | Transmembrane Domain | Contributes to the hydrophobic binding cavity. | nih.gov |

| Thr551 | Transmembrane Domain | Forms hydrogen bonds with some vanilloids. | nih.gov |

| Glu571 | Transmembrane Domain | Forms hydrogen bonds with capsaicin. | nih.gov |

Modulation of Neurotransmitter Systems

The activation of TRPV1 by N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and its analogs has significant downstream effects on various neurotransmitter systems. These effects can be both a direct consequence of TRPV1 activation in sensory neurons and part of more complex, sometimes indirect, modulations within the central nervous system.

Release of Dopamine (B1211576) and Serotonin (B10506)

The relationship between TRPV1 activation and the release of key monoamine neurotransmitters like dopamine and serotonin is multifaceted. The sensation of pain and heat triggered by vanilloids can lead to a systemic response that includes the release of endorphins and dopamine as part of the body's natural pain-relief and reward mechanism. tiktok.comquora.com

Studies have shown that acute administration of capsaicin can increase dopamine levels in reward-related brain areas like the striatum. mdpi.com This suggests a link between the sensory input from TRPV1 activation and the brain's dopaminergic pathways. reddit.com Similarly, capsaicin has been found to influence serotonin levels, with some data indicating it can induce serotonin release, potentially contributing to its effects on mood and physiology. nih.govnih.gov However, the modulation is complex and can be region-specific. mdpi.com

Effects of Vanilloid Agonists on Neurotransmitter Release

| Neurotransmitter | Effect of Vanilloid Agonist | Cell/System Studied | Source |

|---|---|---|---|

| Dopamine | Increased Release | SH-SY5Y Cells / Brain Striatum | nih.govmdpi.com |

| Serotonin | Increased Release | SH-SY5Y Cells | nih.gov |

| Substance P | Increased Release / Depletion | Sensory Neurons / Stomach | nih.govnativenewsonline.nettiktok.comnih.gov |

Influence on Substance P Release

One of the most well-established consequences of TRPV1 activation is the release of the neuropeptide Substance P from both the peripheral and central terminals of sensory neurons. nih.govnativenewsonline.net Substance P is a primary mediator of pain signaling and neurogenic inflammation. The influx of calcium following TRPV1 activation directly triggers the exocytosis of vesicles containing Substance P. nih.govnih.gov

Upon initial exposure to a TRPV1 agonist, there is a robust release of Substance P, contributing to the initial sensation of pain. nativenewsonline.net However, with prolonged or repeated exposure, the sensory neuron becomes depleted of its Substance P stores. tiktok.com This depletion is a key mechanism behind the analgesic effect of topical vanilloid applications.

TRPV1-Dependent and Independent Modulations

The modulation of neurotransmitter systems by vanilloids can occur through both TRPV1-dependent and independent pathways.

TRPV1-Dependent: The release of Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory neurons is a classic example of a TRPV1-dependent mechanism. nih.govmdpi.com This process is directly initiated by the ion flux through the activated TRPV1 channel. Studies using TRPV1 antagonists or in TRPV1-deficient mice confirm that these effects are abolished in the absence of functional TRPV1 channels. nih.govnih.gov Research has also shown that capsaicin-induced release of dopamine and serotonin in SH-SY5Y neural cells is prevented by TRPV1 inhibitors, indicating a TRPV1-dependent pathway in that system. nih.gov

TRPV1-Independent: Interestingly, some effects of vanilloids appear to bypass TRPV1. A study on nonivamide (B1679840) (N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide) demonstrated that it stimulated dopamine and serotonin release in SH-SY5Y cells through a pathway that was not blocked by TRPV1 inhibitors, in contrast to the effects of capsaicin. nih.gov This suggests that while structurally similar, different vanilloids may engage alternative signaling mechanisms. Furthermore, capsaicin itself has been reported to have direct effects on other channels, such as voltage-gated sodium and calcium channels, which could modulate neurotransmitter release independently of TRPV1. mdpi.comnih.gov These region-specific responses suggest that capsaicin may modulate brain activity through both TRPV1-dependent and independent pathways. mdpi.com

Antimicrobial Activity of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide]

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, also known as N-vanillylnonanamide, is a synthetic analogue of capsaicin. sigmaaldrich.com As a member of the capsaicinoid family, its antimicrobial properties are of significant scientific interest, particularly in the context of rising antibiotic resistance. Research into capsaicin and its derivatives has revealed a spectrum of activity against various pathogens, suggesting potential therapeutic applications. nih.govnih.gov The investigation into these compounds is driven by the urgent need for novel antimicrobial agents to combat multidrug-resistant (MDR) bacteria. nih.gov

Efficacy Spectrum Against Bacterial and Fungal Strains

Studies on capsaicin and its derivatives, such as N-vanillylnonanamide, have demonstrated a broad range of antimicrobial activity. The efficacy, however, can be dependent on the specific bacterial or fungal strain being targeted and the concentration of the compound. nih.gov

Research has shown that capsaicin and a close analogue, dihydrocapsaicin, are effective against numerous clinically relevant MDR Gram-positive and Gram-negative bacteria. nih.gov For many Gram-negative bacteria, including strains of Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, minimum inhibitory concentrations (MICs) have been recorded at 512 mg/L. Gram-positive bacteria, such as various Staphylococcus and Streptococcus species, have shown slightly higher susceptibility with MIC values around 256 mg/L. nih.gov

The compound has also demonstrated notable efficacy against Staphylococcus aureus, where it can induce partial to total bactericidal effects depending on the concentration used. nih.gov Furthermore, capsaicin has shown bacteriostatic effects against Helicobacter pylori at concentrations as low as 25 µg/mL. nih.gov

In addition to its antibacterial properties, capsaicin has exhibited antifungal activity. It has been shown to inhibit the growth of the yeast Candida albicans and reduce its biofilm formation by up to 89%. nih.gov Other species, such as Candida glabrata and Candida tropicalis, have been found to be even more susceptible. nih.gov

Table 1: Antimicrobial Efficacy of Capsaicin and its Analogs Against Various Strains

| Microorganism | Type | Observed Effect | Effective Concentration (MIC) | Reference |

|---|---|---|---|---|

| Escherichia coli | Gram-Negative Bacteria | Antimicrobial Activity | 512 mg/L | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | Antimicrobial Activity | 512 mg/L | nih.gov |

| Klebsiella pneumoniae | Gram-Negative Bacteria | Antimicrobial Activity | 512 mg/L | nih.gov |

| Proteus species | Gram-Negative Bacteria | Antimicrobial Activity | 512 mg/L | nih.gov |

| Gram-Positive Bacteria (various) | Gram-Positive Bacteria | Antimicrobial Activity | 256 mg/L | nih.gov |

| Staphylococcus aureus | Gram-Positive Bacteria | Partial to Total Bactericidal Effects | Not Specified | nih.gov |

| Helicobacter pylori | Gram-Negative Bacteria | Bacteriostatic | 25 µg/mL | nih.gov |

| Candida albicans | Fungus | Growth Inhibition, Biofilm Reduction | Not Specified | nih.gov |

| Candida glabrata | Fungus | Growth and Biofilm Inhibition | Not Specified | nih.gov |

Mechanistic Hypotheses for Antimicrobial Action

The mechanisms through which N-vanillylnonanamide and related capsaicinoids exert their antimicrobial effects are multifaceted and appear to involve several cellular targets. The proposed mechanisms include direct action on the microbial cell membrane, interference with cellular metabolic processes, and modulation of virulence factors. nih.govnih.gov

One of the primary hypotheses is the disruption of the bacterial cell membrane. Like many antimicrobial peptides, capsaicinoids are thought to interact with the lipid bilayer of the cell membrane, leading to increased permeability and depolarization. nih.gov This disruption can cause the leakage of essential intracellular components and ultimately lead to cell death. researchgate.net

Another proposed mechanism involves the inhibition of key cellular processes. For fungi such as Candida albicans, capsaicin is believed to interfere with the biosynthesis of ergosterol, a critical component of the fungal cell wall. This disruption compromises the integrity of the cell wall, leading to altered cell shape and eventual lysis. nih.gov

Metabolism and Biotransformation of N 4 Hydroxy 3 Methoxyphenyl Methyl Nonanamide

In Vitro Metabolic Pathway Delineation

The in vitro metabolism of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide involves several key enzymatic reactions designed to increase its polarity and facilitate its excretion from the body. These are broadly categorized into Phase I and Phase II transformations.

Phase I reactions introduce or expose functional groups on the parent molecule. For N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, these reactions primarily target the vanillyl group and the nonanoic acid side chain.

Aromatic Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the aromatic ring of the vanillyl moiety. Studies on the closely related capsaicin (B1668287) show that metabolism by cytochrome P450 enzymes can lead to aromatic hydroxylation, forming metabolites such as 5-hydroxycapsaicin. nih.gov This reaction can create reactive intermediates. nih.gov

O-Demethylation: The methoxy (B1213986) group (-OCH3) on the vanillyl ring is a target for demethylation, which converts it to a hydroxyl group. This O-demethylation of the vanillyl ring has been identified as a metabolic pathway for capsaicin, leading to the formation of reactive quinone methide intermediates. nih.govnih.gov

Alkyl Hydroxylation: The nonanamide (B72023) side chain can also be hydroxylated. However, studies comparing capsaicin with nonivamide (B1679840) have noted that the relative amounts of alkyl-derived metabolites, such as those resulting from hydroxylation and dehydrogenation, are significantly lower for nonivamide. nih.gov

These oxidative reactions are primarily catalyzed by the cytochrome P450 enzyme system. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates elimination. nih.gov

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule, often at a hydroxyl group. nih.govhyphadiscovery.com The phenolic hydroxyl group on the vanillyl ring of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is a likely site for glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov

Glutathione (B108866) Conjugation: Reactive intermediates, such as the quinone methides formed during Phase I metabolism, can be detoxified by conjugation with glutathione (GSH). nih.gov The formation of glutathione adducts of O-demethylated and 5-hydroxy-capsaicin has been confirmed, and similar pathways are plausible for nonivamide. nih.govnih.gov Subsequent metabolism can convert these into N-acetylcysteine conjugates, which have been identified in vivo for capsaicin. nih.gov

Enzymatic Systems Involved in N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide Metabolism (e.g., CYP450 isoforms)

The primary enzyme system responsible for the Phase I metabolism of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide is the cytochrome P450 (CYP450) superfamily of enzymes, which are predominantly found in the liver. nih.govnih.gov These heme-containing monooxygenases catalyze the oxidation of a wide variety of xenobiotics. wikipedia.orgnih.gov

Studies have demonstrated that P450 enzymes are responsible for metabolizing capsaicinoids into various products, including reactive electrophilic and radical intermediates. nih.govnih.gov While the specific human CYP450 isoforms that have the highest affinity for nonivamide are not definitively identified in the available literature, research on analogous compounds and general drug metabolism points towards the involvement of major isoforms from the CYP1, CYP2, and CYP3 families. nih.gov For instance, capsaicin and its analogs have been reported to interact with hepatic metabolizing enzymes. drugbank.com

Phase II conjugation reactions are mediated by other enzyme families. UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation, while glutathione S-transferases (GSTs) catalyze the conjugation of reactive intermediates with glutathione. nih.govevotec.com

| Metabolic Phase | Enzyme Family | Role | Example Reaction |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP450) | Oxidation, hydroxylation, demethylation | Aromatic hydroxylation, O-demethylation |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugation | Attachment of glucuronic acid to hydroxyl groups |

| Phase II | Glutathione S-transferases (GSTs) | Detoxification of reactive intermediates | Conjugation of quinone methides with glutathione |

Metabolite Identification and Structural Characterization Methodologies

The identification and quantification of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and its metabolites in biological samples rely on advanced analytical techniques.

The most prominent method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . oup.comnih.gov This technique offers high sensitivity and selectivity, allowing for the separation and identification of nonivamide from other capsaicinoids, such as capsaicin and dihydrocapsaicin, within complex biological matrices like blood, liver, and lung tissue. oup.comnih.gov The methodology typically involves:

Extraction: A one-step liquid-liquid extraction from the biological sample. nih.gov

Chromatographic Separation: Use of a reversed-phase high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) column to separate the compounds. nih.govresearchgate.net

Mass Spectrometric Detection: Electrospray ionization (ESI) is used to generate ions, which are then detected by tandem mass spectrometry. Identification and quantitation are achieved by monitoring specific precursor-to-product ion transitions. For nonivamide, a characteristic transition is m/z 294 → 137. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of nonivamide. hmdb.ca These analytical methods are crucial for elucidating metabolic pathways and constructing detailed metabolite profiles. frontiersin.org

| Technique | Principle | Application in Nonivamide Analysis |

|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. | Sensitive and selective quantification of nonivamide and its metabolites in blood and tissues. oup.comnih.gov |

| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. | Analysis of nonivamide, often after derivatization. hmdb.ca |

Comparative Metabolic Studies with Capsaicinoids

Comparing the metabolism of the synthetic N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide with natural capsaicinoids, particularly capsaicin, reveals both similarities and key differences.

Structural Difference: The primary structural difference lies in the fatty acid side chain. Nonivamide has a saturated nine-carbon chain (nonanamide), whereas capsaicin has an unsaturated, branched nine-carbon chain (8-methyl-N-vanillyl-6-nonenamide).

Metabolic Rate and Profile: Both compounds undergo metabolism by cytochrome P450 enzymes to form reactive intermediates like quinone methides. nih.gov However, a significant difference has been observed in the metabolism of the alkyl side chain. The formation of alkyl dehydrogenated and hydroxylated metabolites is much lower for nonivamide compared to capsaicin. nih.gov

Pharmacokinetics: A comparative study in rats showed that while the time course of their presence in blood and brain was similar, the distribution differed. Nonivamide concentrations were found to be higher in the brain, whereas capsaicin concentrations were higher in blood. nih.gov

Biological Activity Modulation: Despite metabolic differences, studies have shown that nonivamide and capsaicin can modulate mechanisms of cellular energy metabolism in liver (HepG2) and fat (3T3-L1) cells to a similar degree. nih.govrsc.org

These comparisons are vital for evaluating nonivamide as a potential synthetic alternative to natural capsaicin for various applications, highlighting how a small structural change can influence metabolic fate and distribution. nih.gov

Advanced Analytical Methodologies for N 4 Hydroxy 3 Methoxyphenyl Methyl Nonanamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and related compounds, enabling their separation from other components in a sample. scirp.orgusamv.ro Both high-performance liquid chromatography and gas chromatography are pivotal in this regard. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is widely regarded as one of the most reliable and rapid methods for the identification and quantification of capsaicinoids, including N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. usamv.roresearchgate.net Reversed-phase HPLC is a common approach, often utilizing C18-based stationary phases. researchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water, sometimes acidified with acetic or formic acid. tandfonline.comcapes.gov.br

The efficiency of separation can be influenced by several factors, including the choice of column, eluent composition, flow rate, and operating temperature. scirp.org For instance, studies have explored various C18-based reversed-phase columns, including those with solid-core or fully porous adsorbents and monolithic structures, to optimize the separation of capsaicinoids. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC), a newer iteration of HPLC, offers significantly faster separation times, with methods developed to separate major capsaicinoids in under three minutes. tandfonline.com

The detection in HPLC systems is often performed using ultraviolet (UV) detectors, typically at a wavelength of 280 nm. acs.org For enhanced sensitivity, fluorescence detectors can be employed. researchgate.net The validation of HPLC methods is critical and involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), repeatability, and recovery. researchgate.netnih.gov

| Parameter | Typical Conditions & Findings | Citation |

|---|---|---|

| Column Type | Reversed-phase C18 (solid-core, fully porous, monolithic) | researchgate.net |

| Mobile Phase | Gradient of acetonitrile/water or methanol/water, often with 0.1% acetic or formic acid | tandfonline.comcapes.gov.br |

| Detection | UV at 280 nm, Fluorescence (λex 280 nm, λem 338 nm) | acs.orgresearchgate.net |

| Analysis Time | Can be as low as < 3 minutes with UHPLC | tandfonline.com |

| LOD/LOQ for Capsaicinoids | LOD as low as 0.001 µg/mL and LOQ as low as 0.004 µg/mL for some capsaicinoids | researchgate.net |

| Recovery | Typically ranges from 88% to 112% for major capsaicinoids | nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. nih.gov In GC, the sample is vaporized and separated into its constituent compounds. nih.gov This method is effective for detecting capsaicinoids in various samples. nih.gov While GC is a valuable tool, HPLC is often considered more reliable for the quantification of these compounds. usamv.ro

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis

Mass Spectrometry (MS) is an indispensable tool for both the quantitative and qualitative analysis of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, providing high sensitivity and selectivity. nih.gov It is frequently coupled with chromatographic techniques to enhance analytical power.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and its analogs. This capability is crucial for distinguishing between compounds with very similar molecular weights. For instance, HRMS has been used to determine the precise mass of related compounds, aiding in their unambiguous identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI)

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a dominant technique in the analysis of capsaicinoids. acs.org Electrospray Ionization (ESI) is a commonly used ionization source that gently ionizes the analyte molecules, making it suitable for thermally labile compounds like N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. nih.govacs.org

LC-MS/MS methods offer excellent selectivity and sensitivity, allowing for the direct and simultaneous determination of multiple capsaicinoids in complex extracts. nih.govacs.org In these methods, the first mass spectrometer (MS1) selects the precursor ion of the target compound, which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected-ion monitoring (SIM) or multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances quantification accuracy. acs.org LC-MS/MS has been successfully applied to quantify capsaicinoids in various food products and biological samples. capes.gov.bracs.org

| Technique | Key Features | Citation |

|---|---|---|

| LC-ESI-MS | Simple, highly selective, sensitive, and reproducible for direct and simultaneous determination of capsaicinoids. | nih.govacs.org |

| LC-MS/MS (SIM mode) | Monitors protonated molecules of different capsaicinoids for identification and quantification. | acs.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) is commonly used. | nih.govacs.org |

| LOD | Can reach the picomole level for capsaicinoids. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. acs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the molecular structure and differentiate between isomers. acs.org

¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.net For instance, in the ¹H NMR spectrum, specific signals can be assigned to the aromatic protons of the vanillyl group and the protons of the nonanamide (B72023) side chain. bath.ac.uk Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present. researchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. mdpi.com These experiments allow for the unambiguous assignment of all proton and carbon signals, thus confirming the complete chemical structure of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. researchgate.net Recent advancements have also explored the use of NMR in non-deuterated solvents for rapid quantification of total capsaicinoids. rsc.orgnih.gov

| NMR Experiment | Purpose | Citation |

|---|---|---|

| ¹H NMR | Provides information on the proton environment and allows for quantification. | bath.ac.uknih.gov |

| ¹³C NMR | Indicates the number and types of carbon atoms. | researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms for complete structural elucidation. | acs.orgmdpi.com |

| Solid-State NMR (CP/MAS) | Investigates the conformation and hydrogen bonding in the solid state. | researchgate.net |

Electrochemical Biosensor Development and Characterization

The pursuit of rapid, sensitive, and cost-effective methods for the detection of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and related capsaicinoids has led to significant advancements in the field of electrochemical biosensors. researchgate.net These analytical devices offer notable advantages, including simplicity, ease of operation, high efficiency, and good reproducibility, making them a powerful alternative to traditional chromatographic techniques. researchgate.netscienceasia.org The fundamental principle behind the electrochemical detection of these compounds lies in the electroactive nature of their shared vanillyl group, specifically the phenolic hydroxyl group, which can be electrochemically oxidized. mdpi.com

Research has focused on the development of chemically modified electrodes to enhance the sensitivity and selectivity of detection, overcoming issues like low signal intensity and fouling observed with bare electrodes. arabjchem.orgub.edu

Electrode Modification Strategies

The performance of an electrochemical sensor is critically dependent on the material of the electrode. nih.gov To improve the analytical signal for capsaicinoids, various modification strategies for standard electrodes, such as Glassy Carbon Electrodes (GCE) and Screen-Printed Carbon Electrodes (SPCE), have been explored. SPCEs are particularly noted for being simple, inexpensive, and accurate detection devices. put.poznan.pl

Carbon-Based Nanomaterials: Materials like single-walled carbon nanotubes (SWNTs), multi-walled carbon nanotubes (MWCNTs), and reduced graphene oxide (rGO) are widely used due to their excellent electrical conductivity and large surface area. arabjchem.orgub.eduput.poznan.pl A sensor based on an rGO-modified SPCE demonstrated increased sensitivity and was reusable for at least 10 measurements after a simple washing step to minimize fouling. ub.edu

Metal and Metal Oxide Nanoparticles: The integration of metal oxide nanoparticles, such as cerium dioxide (CeO₂), tin (Sn), or gold-iron oxide nanocomposites (AuNPs@Fe₃O₄), has been shown to have a synergistic effect on sensor performance. scienceasia.orgmdpi.comarabjchem.org One study reported a 2.8-fold increase in the capsaicin (B1668287) oxidation current using a CeO₂-surfactant/SWNT-modified GCE compared to a bare GCE. arabjchem.org Similarly, AuNPs@Fe₃O₄ nanocomposites were used to increase the specific surface area of the electrode, contributing to an ultrasensitive detection method. mdpi.com

Bimetallic Metal-Organic Frameworks (MOFs): A novel approach involves the use of bimetallic MOF nanocages, such as Fe(III)-HMOF-5. These materials can selectively immobilize and concentrate capsaicin on the electrode surface through infiltrating adsorption, leading to highly sensitive detection. researchgate.netfrontiersin.org

Surfactants and Polymers: Cationic surfactants like cetylpyridinium (B1207926) bromide (CPB) have been used as co-modifiers with nanomaterials to further amplify the electrochemical signal. arabjchem.org

Electrochemical Analysis and Characterization

The electrochemical behavior of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and its analogues is typically investigated using voltammetric techniques.

Cyclic Voltammetry (CV): CV is the most widely used technique to study the electrochemical behavior of electroactive species. scienceasia.org For capsaicinoids, CV studies reveal an irreversible oxidation process related to the phenolic hydroxyl group. mdpi.comarabjchem.org During the initial scan, this process involves the oxidation of the phenolic hydroxyl, hydrolysis of the methoxy (B1213986) group, and the formation of an o-benzoquinone unit. mdpi.com

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): For quantitative analysis, DPV and SWV are preferred due to their higher sensitivity and better resolution compared to CV. arabjchem.orgput.poznan.plnih.gov These techniques are applied to determine the concentration of capsaicinoids in various samples. arabjchem.orgput.poznan.pl Optimization of pulse parameters, such as pulse amplitude and modulation time, is crucial for achieving the highest oxidation currents and thus the best sensitivity. arabjchem.org

Research Findings and Sensor Performance

The development of various modified electrodes has resulted in electrochemical sensors with impressive analytical performance for capsaicinoid detection. The key performance metrics include the linear dynamic range and the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected.

The table below summarizes the performance of several recently developed electrochemical sensors for capsaicin.

| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|

| CeO₂-CPB/SWNT-COOH/GCE | DPV | 0.10–7.5 and 7.5–500 | 0.028 | arabjchem.org |

| Sn/rGO/SPCE | CV | 0.2–22 | 0.005 | scienceasia.org |

| rGO-SPCE | CV | 1.1–25.0 and 25.0–150.3 | 0.3 | ub.edu |

| Fe(III)-HMOF-5/SPCE | Not Specified | 0.2–80 | 0.068 | frontiersin.org |

| AuNPs@Fe₃O₄/SPCE with azo-coupling | DPV | 0.00033–0.033 (0.1–10 ng/mL) | 0.000065 (0.02 ng/mL) | mdpi.com |

These findings demonstrate that by carefully selecting and combining modification materials, it is possible to develop highly sensitive and selective electrochemical sensors for the quantification of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and other capsaicinoids in diverse samples. arabjchem.orgnih.gov

Computational and Theoretical Investigations of N 4 Hydroxy 3 Methoxyphenyl Methyl Nonanamide

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, docking simulations have been instrumental in elucidating its interaction with the TRPV1 receptor, the primary target for capsaicin (B1668287) and other vanilloids.

These simulations have revealed that, similar to capsaicin, N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide binds within a pocket formed by the transmembrane domains of the TRPV1 receptor. nih.gov The molecule typically adopts a "tail-up, head-down" configuration, where the vanillyl group (the "head") is positioned near the S4-S5 linker of the receptor. nih.gov

Key amino acid residues within the TRPV1 binding pocket have been identified through these simulations as crucial for the interaction. These include:

Tyrosine 511 (Y511) and Serine 512 (S512) : Located between the second and third transmembrane segments, these residues are critical for capsaicin binding and are also implicated in the interaction with N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. nih.govmdpi.com

Threonine 550 (T550) and Arginine 557 (R557) : These residues also form important hydrogen bond interactions with the vanillyl head of the ligand. nih.gov

The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions. The hydroxyl and methoxy (B1213986) groups of the vanillyl head are key to forming hydrogen bonds, while the nonanamide (B72023) tail engages in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov The pharmacophore for these vanilloid compounds generally consists of a hydrogen-bond donor (the phenolic hydroxyl group), a hydrogen-bond acceptor (the amide oxygen), and a lipophilic alkyl tail. nih.gov

Table 1: Key Interacting Residues in TRPV1 for Vanilloid Ligands

| Residue | Location | Type of Interaction | Reference |

| Y511 | TM3-TM4 Loop | Hydrogen Bond, π-π stacking | nih.govnih.gov |

| S512 | TM3-TM4 Loop | Hydrogen Bond | nih.gov |

| T550 | TM4 | Hydrogen Bond | nih.gov |

| R557 | TM4 | Hydrogen Bond | nih.gov |

This table is interactive. Click on the headers to sort.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. rsc.org For N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, these calculations can determine various molecular properties that are fundamental to its biological activity.

Methods like Density Functional Theory (DFT) are used to optimize the molecular geometry and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

While specific quantum chemical studies on N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide are not extensively reported, calculations on similar vanilloid structures, such as capsaicin and its derivatives, provide valuable analogous data. researchgate.net These studies help in understanding the distribution of electron density, the molecular electrostatic potential (MEP), and the sites susceptible to electrophilic or nucleophilic attack. The MEP, for instance, can identify the regions of the molecule most likely to be involved in hydrogen bonding, which is crucial for its interaction with the TRPV1 receptor. nih.gov

Table 2: Representative Data from Quantum Chemical Calculations of a Vanilloid Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The values in this table are illustrative and based on general findings for vanilloid compounds, not specifically for N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide.

Molecular Dynamics Simulations in Ligand-Receptor Complex Studies

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the interaction over time. researchgate.net For N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and its interaction with TRPV1, MD simulations complement the static picture provided by molecular docking.

These simulations have shown that capsaicin-like molecules, once bound, can induce conformational changes in the receptor, which are essential for channel gating. vt.edu MD studies have also been used to investigate the behavior of these molecules within a lipid bilayer, which is a crucial aspect of their journey to the intracellular binding site on TRPV1. nih.gov

Simulations of capsaicin in an octanol/water system, which mimics the hydrophobic and hydrophilic environments of a cell membrane, have demonstrated that the molecule preferentially partitions into the hydrophobic phase, with its polar vanillyl head remaining oriented towards the aqueous phase. acs.org This behavior is critical for its ability to cross the cell membrane and reach its target. MD simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. mdpi.com

In Silico Approaches for Activity Prediction and Metabolic Pathway Modeling

In silico tools are increasingly used to predict the biological activity and metabolic fate of compounds, reducing the need for extensive experimental testing. For N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, these approaches can be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. nih.gov These predictions are based on the molecular structure and physicochemical properties of the compound, such as its molecular weight, lipophilicity (LogP), and number of hydrogen bond donors and acceptors.

Research on N 4 Hydroxy 3 Methoxyphenyl Methyl Nonanamide Derivatives and Analogs

Design and Synthesis of Novel Chemical Analogs

The design and synthesis of new analogs of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide are centered on systematic modifications of its three key structural components: the aromatic vanillyl ring, the central amide bond, and the hydrophobic alkyl chain. sxrebecca.comresearchgate.net A common synthetic route involves the condensation reaction between vanillylamine (B75263) and a corresponding carboxylic acid or its activated derivative, a method that allows for significant diversity in the final product. nih.govyoutube.com

Researchers have explored numerous modifications to this basic scaffold. For instance, by varying the length and branching of the fatty acid chain, scientists can fine-tune the compound's lipophilicity, which is a critical factor for its interaction with biological membranes and receptor binding. sxrebecca.com Analogs with different chain lengths, such as nordihydrocapsaicin (B196126) which has a 7-methyloctanamide chain, have been synthesized to study structure-activity relationships. chemspider.com

Another approach involves altering the vanillyl moiety. Enzymatic synthesis has been employed to create glycoside derivatives of N-vanillyl-nonanamide by attaching various sugars like glucose, galactose, and maltose. researchgate.net This strategy aims to produce more water-soluble derivatives, potentially altering their absorption and distribution characteristics. researchgate.net

Furthermore, biomimetic design strategies have led to the synthesis of membrane-active nonivamide (B1679840) derivatives. researchgate.net By incorporating cationic charges, researchers have created peptidomimetic antimicrobials designed to mimic the action of natural antibacterial peptides. researchgate.net This involves rational design to balance the charge and hydrophobicity of the molecules to optimize their antibacterial efficacy while minimizing toxicity. researchgate.net

A summary of representative synthetic analogs is presented below:

| Analog Type | Modification Strategy | Synthetic Method | Purpose of Modification |

|---|---|---|---|

| Alkyl Chain Variants | Varying length and branching of the nonanamide (B72023) chain | Condensation of vanillylamine with modified fatty acids | Modulate lipophilicity and structure-activity relationships |

| Glycoside Derivatives | Attaching sugar moieties (e.g., glucose, galactose) to the vanillyl group | Enzymatic synthesis using amyloglucosidase or β-glucosidase | Increase water solubility |

| Cationic Peptidomimetics | Incorporating cationic groups to mimic antibacterial peptides | Rational design and multi-step organic synthesis | Develop novel membrane-active antimicrobials |

Functional and Mechanistic Characterization of Derivatives

The primary mechanism of action for N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide and its analogs is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. sxrebecca.compatsnap.com This non-selective cation channel, found on sensory neurons, is a key integrator of heat and pain stimuli. patsnap.com Upon binding, nonivamide induces a conformational change in the TRPV1 receptor, opening the channel and allowing an influx of cations, particularly calcium and sodium. patsnap.com This influx depolarizes the neuron, generating action potentials that the central nervous system interprets as a heating or burning sensation. patsnap.com

Derivatives of nonivamide are often characterized by their ability to modulate TRPV1. The specific length of the nine-carbon acyl chain in nonivamide is considered a significant contributor to its optimal balance of potency and bioavailability. sxrebecca.com Functional studies have shown that continuous activation of TRPV1 by these compounds leads to a desensitization of the sensory neurons, which is the basis for their analgesic properties. patsnap.com

Beyond its role as a TRPV1 agonist, research has revealed other biological activities for nonivamide and its derivatives. For example, nonivamide has demonstrated anti-inflammatory properties by attenuating the release of pro-inflammatory cytokines like IL-6 and TNF-α in immune cells. nih.gov This effect appears to involve the mitogen-activated protein kinase (MAPK) pathway and is dependent on TRPV1 activation. nih.gov

Recently designed membrane-active nonivamide derivatives have shown potent, broad-spectrum antibacterial activity. researchgate.net The mechanism for these specific analogs involves the disruption and depolarization of the bacterial cell membrane. researchgate.net Some derivatives can also interfere with DNA replication by binding to bacterial gyrase and topoisomerase. researchgate.net

The table below summarizes the key functional and mechanistic findings for different nonivamide derivatives.

| Derivative Class | Primary Molecular Target | Mechanism of Action | Observed Biological Effect |

|---|---|---|---|

| Standard Nonivamide | TRPV1 Receptor | Agonist; causes channel opening, cation influx, and neuronal depolarization | Analgesia (via desensitization), sensation of heat |

| Nonivamide | Immune Cells (e.g., Macrophages) | Inhibition of MAPK pathway, reduction of cytokine release | Anti-inflammatory |

| Cationic Peptidomimetics | Bacterial Cell Membrane, DNA Gyrase | Membrane disruption, depolarization, and inhibition of DNA replication | Broad-spectrum antimicrobial |

Structure-Based Rational Design of Modified N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide Compounds

The principles of structure-based rational design are increasingly being applied to the development of novel N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide compounds to achieve more specific biological activities. This approach leverages detailed knowledge of the molecular target's three-dimensional structure to design molecules that bind with high affinity and selectivity. sxrebecca.com

A key target for this design strategy is the TRPV1 receptor. Crystallographic and computational studies have helped to map the binding pocket where nonivamide interacts. sxrebecca.com These studies show that the vanillyl head group is crucial for forming hydrogen bonds with key amino acid residues, while the hydrophobic tail fits into lipophilic regions of the receptor. sxrebecca.com This understanding allows for the rational design of modifications to either the vanillyl group or the alkyl chain to enhance binding affinity or modulate activation kinetics.

Fragment-based drug design is another powerful technique being utilized. nih.gov This method involves identifying small molecular fragments that bind to specific sites on the target protein and then growing or linking these fragments to create a more potent lead compound. This approach has been successfully used to develop novel inhibitors for various protein kinases and could be applied to targets of nonivamide derivatives. nih.gov

Impact of Bioisosteric Replacements on Biological Activity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has been designed to have similar physical or chemical properties to the part of the molecule it is replacing. cambridgemedchemconsulting.combaranlab.org This technique is used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. drughunter.comnih.gov

In the context of N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide analogs, bioisosterism can be applied to all three major components of the molecule.